N-(4-Cyanophenyl)acetamide

Description

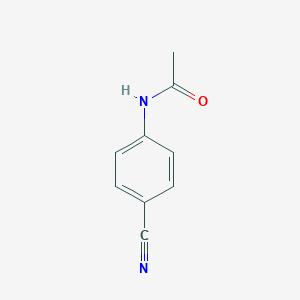

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKRTEWFEYWIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189225 | |

| Record name | 4-Cyanoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35704-19-9 | |

| Record name | N-(4-Cyanophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35704-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035704199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35704-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyanoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-cyanophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Cyanophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX4HYQ9P3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Cyanophenyl)acetamide

Introduction: Unveiling a Versatile Synthetic Building Block

N-(4-Cyanophenyl)acetamide, also known by its synonyms 4-acetamidobenzonitrile and 4-cyanoacetanilide, is a bifunctional aromatic compound that holds significant importance as a versatile intermediate in the realms of medicinal chemistry and materials science.[1][2] Its structure uniquely combines a reactive nucleophilic secondary amide group with an electrophilic nitrile moiety, positioned para on a stable benzene ring. This strategic arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of more complex molecular architectures.[3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and safety considerations, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

This compound is typically encountered as an off-white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 35704-19-9 | [1] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Melting Point | 207 °C | [4] |

| Boiling Point (Normal) | 434.85 °C | [4] |

| Appearance | Off-white crystalline powder and chunks | [3] |

| InChIKey | UFKRTEWFEYWIHD-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)NC1=CC=C(C=C1)C#N | [2] |

The crystalline structure of this compound has been elucidated, providing valuable insights into its solid-state conformation and intermolecular interactions, which can influence its solubility and dissolution properties in various solvent systems.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the N-acylation of 4-aminobenzonitrile. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the primary amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the reaction. The electron-withdrawing nature of the para-nitrile group slightly reduces the nucleophilicity of the amino group compared to aniline, but the reaction proceeds readily under appropriate conditions.[3] The use of a base is often unnecessary when using a highly reactive acylating agent like acetic anhydride, as the reaction is generally favorable.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-acylation of aromatic amines.[5][6]

Materials:

-

4-Aminobenzonitrile

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid (optional, for workup)

-

10% Sodium Bicarbonate Solution (for workup)

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzonitrile (1.0 eq) in a minimal amount of a suitable solvent like glacial acetic acid or, in some variations, perform the reaction neat.

-

Addition of Acylating Agent: To the stirred suspension, slowly add acetic anhydride (1.1 eq). An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water or ice to precipitate the crude product.

-

Neutralization: If the reaction was performed in an acidic medium, neutralize the solution by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water to remove any unreacted starting materials and water-soluble byproducts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to remove residual solvent.

Self-Validation: The success of the synthesis can be validated by determining the melting point of the product and comparing it to the literature value. Further confirmation is achieved through the spectroscopic analyses detailed in the following section.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a unique "fingerprint" of the molecule by identifying its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2230 | C≡N Stretch | Nitrile |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1590, 1485 | C=C Stretch | Aromatic Ring |

| ~1530 | N-H Bend (Amide II) | Amide |

The presence of a strong absorption around 2230 cm⁻¹ is characteristic of the nitrile group, while the strong carbonyl absorption around 1670 cm⁻¹ and the N-H stretch confirm the formation of the amide.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Amide N-H |

| ~7.7 | Doublet | 2H | Aromatic C-H (ortho to -CN) |

| ~7.6 | Doublet | 2H | Aromatic C-H (ortho to -NHAc) |

| ~2.1 | Singlet | 3H | Methyl C-H (-COCH₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent used. The aromatic region will show two distinct doublets due to the para-substitution pattern.[9][10]

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Carbonyl Carbon (C=O) |

| ~142 | Aromatic Carbon (C-NHAc) |

| ~133 | Aromatic Carbon (C-H, ortho to -CN) |

| ~120 | Aromatic Carbon (C-H, ortho to -NHAc) |

| ~118 | Nitrile Carbon (C≡N) |

| ~108 | Aromatic Carbon (C-CN) |

| ~24 | Methyl Carbon (-CH₃) |

Note: The quaternary carbon attached to the nitrile group appears at a relatively upfield position for an aromatic carbon due to the shielding effects of the nitrile.[11][12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of this compound.[13]

-

Key Fragmentation Pathways:

-

Loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in a fragment ion at m/z = 118 (the 4-aminobenzonitrile radical cation). This is a common fragmentation pathway for N-arylacetamides.[14]

-

Loss of a methyl radical (•CH₃) to form an ion at m/z = 145.

-

Formation of an acylium ion at m/z = 43 ([CH₃CO]⁺).

-

Caption: Key fragmentation pathways of this compound in EI-MS.

Applications in Research and Drug Development

The synthetic utility of this compound and its derivatives is well-established in the pharmaceutical industry. The benzonitrile moiety is a recognized pharmacophore and a key structural component in numerous biologically active compounds.[15][16]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): this compound serves as a crucial intermediate in the synthesis of more complex APIs. For instance, the related compound, 4-aminobenzonitrile, is a precursor for the HIV drug Etravirine and the non-steroidal aromatase inhibitor Letrozole, used in breast cancer therapy.[17] The acetamido group in this compound can act as a protected form of the amine, which can be deprotected in a later synthetic step.

-

Scaffold for Biologically Active Molecules: The cyanoacetamide framework is present in a variety of compounds exhibiting diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[18][19][20] The ability to modify both the phenyl ring and the acetyl group allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 35704-19-9) is a fundamentally important and highly versatile chemical intermediate. Its straightforward synthesis, combined with the dual reactivity of its amide and nitrile functional groups, makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in the design and development of novel pharmaceuticals and advanced materials.

References

- Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society.

- BenchChem (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.

- The Royal Society of Chemistry. (n.d.).

- Global Substance Registration System (GSRS). This compound.

- El-Sayed, A. F., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.

- PubChem. (n.d.). This compound.

- Syntheses of Medicinal Compounds. (2017). Practical Pharmaceutical Chemistry.

- PubChemLite. (n.d.). This compound (C9H8N2O).

- Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. (2018). Molecules.

- BenchChem (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.

- Molbase. (n.d.). This compound | 35704-19-9.

- BenchChem (2025). Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization.

- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 4-Azidobenzonitrile from 4-Aminobenzonitrile.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Preparation of Acetanilide. (n.d.). Practical Organic Chemistry.

- ChemicalBook. (2023). N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide | 1900865-84-0.

- SpectraBase. (n.d.). 2-(4-cyanophenyl)acetamide.

- Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- ResearchGate. (2022). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and 2-(4-chlorophenyl)-3-iminoisoindolin-1-one (bottom).

- Autore, G., et al. (2010).

- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2019). Molbank.

- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). Ningbo Inno Pharmchem Co., Ltd..

- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv

- Fragmentation and Interpretation of Spectra. (n.d.). Mass Spectrometry.

- BenchChem (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile.

- The Role of 4-Chlorobenzonitrile in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd..

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- BenchChem (2025). Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile.

- Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1. (2021).

- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2015). Journal of Saudi Chemical Society.

- 13C-NMR. (n.d.). Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. (n.d.). University of Pardubice.

- ResearchGate. (2025).

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (2018). Journal of Molecular Structure.

- NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- 13-C NMR Chemical Shift Table. (n.d.).

- A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. (2025).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Journal of Medicinal Chemistry.

- 13-C NMR Chemical Shift Table. (n.d.). Scribd.

- Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. (2025).

- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (2008).

- Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E) - PubMed Central. (2021). Acta Crystallographica Section E: Crystallographic Communications.

Sources

- 1. This compound | C9H8N2O | CID 37256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem-casts.com [chem-casts.com]

- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. compoundchem.com [compoundchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Acetamidobenzonitrile

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of the physical and chemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of rational drug design and formulation. 4-Acetamidobenzonitrile, a substituted aromatic nitrile, serves as a valuable building block in medicinal chemistry. Its unique structural features—a polar nitrile group, a hydrogen-bond-donating and -accepting acetamide group, and a rigid aromatic core—confer upon it a physicochemical profile that dictates its behavior in synthetic reactions, its solubility, its solid-state characteristics, and ultimately, its potential utility in pharmaceutical development.

This technical guide provides an in-depth exploration of the core physical properties of 4-Acetamidobenzonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind these properties, provides field-proven experimental methodologies for their determination, and offers insights into their implications for research and development. Every piece of technical data is contextualized, and every protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.

Section 1: Chemical Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural arrangement of 4-Acetamidobenzonitrile's functional groups is the primary determinant of its physical and chemical behavior.

-

IUPAC Name: 4-Acetamidobenzonitrile

-

Synonyms: N-(4-Cyanophenyl)acetamide, 4'-Cyanoacetanilide

-

CAS Number: 35704-19-9[1]

-

Molecular Formula: C₉H₈N₂O

-

Molecular Weight: 160.17 g/mol [1]

The molecule's structure features a para-substituted benzene ring, which imparts rigidity and planarity. The electron-withdrawing nitrile group (-C≡N) and the amide group (-NHCOCH₃) significantly influence the electron distribution within the aromatic ring, affecting its reactivity and intermolecular interactions. The amide group, in particular, can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), predisposing the molecule to form strong intermolecular connections that govern properties like melting point and solubility.

Caption: Chemical structure of 4-Acetamidobenzonitrile.

Section 2: Core Physicochemical Properties

The fundamental physical constants of a compound provide a high-level summary of its physical state and the strength of its intermolecular forces. For 4-Acetamidobenzonitrile, these properties are summarized below.

| Physical Property | Value | Source |

| Melting Point | 206-208 °C | [1] |

| Boiling Point | 392.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [1] |

Expertise & Experience: Interpreting the Data

The high melting point of 4-Acetamidobenzonitrile is a key indicator of strong intermolecular forces within its crystal lattice. This is primarily attributable to the hydrogen bonding capability of the amide functional group, where the N-H of one molecule interacts with the C=O of a neighboring molecule. The planar nature of the benzene ring also allows for efficient crystal packing and pi-pi stacking interactions, further stabilizing the solid state.

The provided boiling point is a predicted value. Experimental determination is necessary for definitive characterization, especially for purification via distillation or for assessing thermal stability. An elevated boiling point is expected due to the compound's polarity and hydrogen bonding potential, which require significant energy to overcome in the transition to the gas phase.

Protocol 2.1: Experimental Determination of Boiling Point (Thiele Tube Method)

This protocol describes a classic and reliable method for determining the boiling point of a small liquid sample. While 4-Acetamidobenzonitrile is a solid at room temperature, this method is applicable to its molten state or for general laboratory practice.

Causality Behind Experimental Choices:

-

Thiele Tube: The specific shape of the Thiele tube is designed to allow for uniform heating of the heat-transfer fluid (mineral oil) via convection currents, ensuring the sample and thermometer are heated evenly.

-

Inverted Capillary Tube: This acts as a miniature manometer. The air trapped inside expands upon heating, and the point at which the external vapor pressure equals the internal pressure is the boiling point.

-

Slow Heating: Rapid heating can cause superheating of the liquid and inaccurate temperature readings. A slow, controlled rate of heating near the expected boiling point is critical for achieving thermal equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube (75x12 mm).

-

Capillary Insertion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[2] Observe the capillary tube.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Equilibrium: Stop heating. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

Validation: Repeat the measurement at least twice. Consistent readings (within 1-2 °C) validate the result.

Section 3: Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification to formulation and bioavailability. The "like dissolves like" principle is a useful starting point for predicting the solubility of 4-Acetamidobenzonitrile. Its polar functional groups suggest good solubility in polar organic solvents, while the aromatic ring provides some nonpolar character.

Qualitative Solubility Assessment:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water, Moderate in Alcohols | The amide can hydrogen bond with protic solvents, but the overall molecule is large and contains a nonpolar ring, limiting aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents can accept hydrogen bonds from the N-H group and have strong dipole moments to solvate the polar nitrile and carbonyl groups.[4] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is too high to be effectively solvated by nonpolar solvents. |

Protocol 3.1: Quantitative Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Trustworthiness Through Self-Validation: This method's trustworthiness is derived from ensuring that equilibrium has been reached. This is confirmed by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating the solid from a heated, saturated solution). The solubility value should be the same regardless of the starting point.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Acetamidobenzonitrile to a known volume of the chosen solvent (e.g., ethanol, DMSO) in a sealed vial. "Excess" means that undissolved solid is clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Quantify the concentration of 4-Acetamidobenzonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: From the measured concentration and the dilution factor, calculate the original solubility in the solvent. Express the result in units such as mg/mL or mol/L.

Section 4: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they form a comprehensive structural fingerprint.

While specific spectra for 4-Acetamidobenzonitrile are not available in the cited literature, we can predict the expected features based on its functional groups and analyze the spectra of closely related compounds for illustrative purposes.

Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorptions for 4-Acetamidobenzonitrile:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~3300 | N-H (Amide) | Stretch | Medium |

| ~3100-3000 | C-H (Aromatic) | Stretch | Medium-Weak |

| ~2950-2850 | C-H (Methyl) | Stretch | Medium-Weak |

| ~2230-2220 | C≡N (Nitrile) | Stretch | Medium, Sharp |

| ~1670 | C=O (Amide I) | Stretch | Strong |

| ~1600, ~1500 | C=C (Aromatic) | Stretch | Medium |

| ~1550 | N-H (Amide II) | Bend | Medium |

Case Study: IR Spectrum of 4-Acetamidobenzoic Acid The spectrum of the closely related 4-acetamidobenzoic acid would show many similar peaks, such as the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and aromatic C=C stretches. The key difference would be the presence of a very broad O-H stretch from the carboxylic acid group (typically 3300-2500 cm⁻¹) and the absence of the sharp C≡N nitrile peak around 2225 cm⁻¹.[5][6]

Protocol 4.1: IR Spectrum Acquisition (ATR Method)

Causality: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for solid powders.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the 4-Acetamidobenzonitrile powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

4.2.1 ¹H NMR Spectroscopy

Expected ¹H NMR Signals for 4-Acetamidobenzonitrile:

-

Aromatic Protons: The four protons on the benzene ring are in two distinct chemical environments due to the para-substitution pattern. They will appear as two doublets, integrating to 2H each, in the aromatic region (typically δ 7.5-8.0 ppm). The protons adjacent to the electron-withdrawing nitrile group will be further downfield (higher ppm) than those adjacent to the amide group.

-

Amide Proton (N-H): A singlet, typically broad, in the region of δ 8.0-9.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

Methyl Protons (CH₃): A sharp singlet integrating to 3H, typically in the region of δ 2.1-2.3 ppm.

4.2.2 ¹³C NMR Spectroscopy

Expected ¹³C NMR Signals for 4-Acetamidobenzonitrile:

-

Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.

-

Aromatic Carbons: Four signals are expected. Two for the substituted carbons (C-NH and C-CN) and two for the unsubstituted carbons. The carbon attached to the nitrile group (C-CN) would appear around δ 110-120 ppm, while the nitrile carbon itself (C≡N) would be around δ 118-120 ppm. The aromatic carbons would be in the δ 120-145 ppm range.

-

Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 24-26 ppm.

Case Study: ¹H NMR Data for 4-Aminobenzonitrile For the related compound 4-aminobenzonitrile, the spectrum would show two doublets in the aromatic region, similar to the expected pattern for 4-acetamidobenzonitrile. However, instead of the amide N-H and methyl signals, it would feature a broad singlet for the amino (-NH₂) protons, typically further upfield (around δ 4.0-5.0 ppm).[7]

Protocol 4.2: NMR Sample Preparation and Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of 4-Acetamidobenzonitrile.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for amides to ensure solubility and to clearly observe the N-H proton.

-

Mixing: Gently vortex or shake the tube until the sample is fully dissolved.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expected Mass Spectrum for 4-Acetamidobenzonitrile:

-

Molecular Ion (M⁺•): The primary peak should correspond to the molecular weight of the compound, m/z = 160.

-

Major Fragments: Fragmentation is likely to occur via cleavage of the amide bond. Key expected fragments would include:

-

m/z = 118: Loss of the acetyl group (•COCH₃, 42 Da), resulting in the 4-aminobenzonitrile radical cation. This is often a very stable and prominent fragment.

-

m/z = 43: The acetyl cation ([CH₃CO]⁺), which is a very common and stable fragment from acetylated compounds.

-

Protocol 4.3: Mass Spectrum Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will generate the molecular ion and fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Section 5: Solid-State Characterization

The solid-state properties of a pharmaceutical compound are of paramount importance, as they directly impact stability, dissolution rate, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in drug development.[5] Different polymorphs can have different melting points, solubilities, and stabilities.

Specific crystallographic data or polymorphism studies for 4-Acetamidobenzonitrile were not found in the surveyed literature. The following section uses a related compound to illustrate the principles and the type of data obtained from such studies.

Case Study: Crystal Structure of 4-Acetamidobenzoic Acid Monohydrate A study on the crystal structure of the related compound, 4-acetamidobenzoic acid monohydrate, provides valuable insight.[8] X-ray crystallography revealed that the acetamide group and the benzene ring are nearly coplanar. The crystal structure is stabilized by a network of O-H···O and N-H···O hydrogen bonds, which link the organic molecules and water molecules into a three-dimensional architecture.[8] This kind of detailed structural information is vital for understanding and predicting the physical properties of the solid state. Identifying the most thermodynamically stable polymorph is a key goal during drug development to ensure product consistency and performance.[5]

Section 6: Safety and Handling

According to safety data sheets, 4-Acetamidobenzonitrile presents several hazards that require appropriate handling procedures to ensure researcher safety.

GHS Hazard Classification:

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Conclusion

4-Acetamidobenzonitrile is a crystalline solid characterized by a high melting point, indicative of strong intermolecular forces dominated by hydrogen bonding from its amide functionality. Its solubility is highest in polar aprotic solvents, a critical consideration for its use in synthesis and purification. While specific experimental data for its boiling point and a full suite of spectroscopic analyses are not widely published, its structural features allow for reliable prediction of its characteristic spectral signals. A thorough understanding of these physical properties, determined through the robust experimental protocols detailed herein, is essential for any scientist or researcher utilizing this compound in drug discovery and development. The principles and methodologies outlined in this guide provide a comprehensive framework for the complete physicochemical characterization of 4-Acetamidobenzonitrile and other novel chemical entities.

References

- Safety Data Sheet: 4-Acetylbenzonitrile. (n.d.). Carl Roth. [Link]

- Safety Data Sheet: 4-Acetylbenzonitrile. (n.d.). Carl Roth. [Link]

- Safety Data Sheet: 4-Acetylbenzonitrile. (n.d.). Orbit Science. [Link]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

- Safety Data Sheet: 4-Aminobenzonitrile. (2025). Carl Roth. [Link]

- Crystal structure of 4-acetamido-benzoic acid monohydr

- IR handout.pdf. (n.d.). [Link]

- Breci, L. (2023).

- A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

- IR Absorption Table. (n.d.). WebSpectra. [Link]

- 4-(Dimethylamino)benzonitrile. (n.d.). PubChem. [Link]

- Interpret

- Chemical shifts. (n.d.). UCL. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]

- Table of Characteristic IR Absorptions. (n.d.). [Link]

- mass spectra - fragmentation p

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- 13C NMR Chemical Shifts. (n.d.).

- 1H NMR Chemical Shift. (n.d.).

- 4-Methoxybenzonitrile. (n.d.). PubChem. [Link]

- Inamdar, N. (2025). Drug Polymorphism: A Review.

- 4-(4-Cyanobenzoylmethyl)benzonitrile. (n.d.). PMC - NIH. [Link]

- Polymorphism of 4-bromobenzophenone. (2007). PubMed. [Link]

- Sarkar, S., Pavan, M. S., Cherukuvada, S., & Guru Row, T. N. (2016). Acetazolamide polymorphism: a case of hybridization induced polymorphism?.

- DMSO and Acetone. (2017).

- Evaluation of acetone as a solvent for the Ames test. (2020). PMC - NIH. [Link]

- Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. (2021). PMC - NIH. [Link]

- Acetazolamide polymorphism: A case of hybridization induced polymorphism?. (2025).

- Acetonitrile as solvent. (n.d.).

- In cell culture, what is the appropriate solvent for a drug other than DMSo?. (2015).

- Solvent Boiling Point Chart. (n.d.). BRANDTECH Scientific. [Link]

Sources

N-(4-Cyanophenyl)acetamide molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-(4-Cyanophenyl)acetamide

Abstract

This compound, a key chemical intermediate, possesses distinct physicochemical properties that are fundamental to its application in research and development, particularly within the pharmaceutical and materials science sectors. Central to its identity is its molecular weight, a parameter that underpins stoichiometric calculations, analytical characterization, and quality control. This guide provides a comprehensive examination of the molecular weight of this compound, beginning with its theoretical calculation and progressing to its empirical verification through modern analytical techniques. We will delve into the principles of mass spectrometry for accurate mass determination, provide a detailed, field-proven protocol for its analysis, and discuss the compound's synthetic relevance, thereby offering a holistic resource for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical Properties of this compound

This compound, also known as 4-acetamidobenzonitrile, is an aromatic compound containing both an acetamide and a nitrile functional group. This bifunctional nature makes it a versatile building block in organic synthesis. An accurate understanding of its core properties is the first step in any research or development workflow.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 35704-19-9 | [1][2] |

| Molecular Formula | C₉H₈N₂O | [1][2][3] |

| Synonyms | 4-Acetamidobenzonitrile, 4-Cyanoacetanilide, p-Cyanoacetanilide | [1][4] |

| PubChem CID | 37256 | [1] |

Theoretical Molecular Weight and Mass

The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial to distinguish between two related, yet distinct, values:

-

Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is typically expressed in grams per mole ( g/mol ).

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is particularly relevant in high-resolution mass spectrometry.

The molecular formula, C₉H₈N₂O, allows for the precise calculation of these values.[1][2][3][5]

Table 2: Calculated Molecular Weight and Mass Data for this compound

| Parameter | Value | Description |

| Molecular Weight | 160.17 g/mol | Weighted average mass based on natural isotopic abundance.[1][3] |

| Exact Mass | 160.173 Da | A more precise calculation of the weighted average mass.[2] |

| Monoisotopic Mass | 160.06366 Da | Mass calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).[1][6] |

Physicochemical Characteristics

The bulk properties of a compound are directly influenced by its molecular structure and weight. These characteristics are critical for handling, formulation, and experimental design.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Off-white crystalline powder and chunks | [2] |

| Melting Point | 202.0 to 207.0 °C | [4][5] |

| Boiling Point | 434.85 °C (Normal) | [5] |

| Density | 1.16 g/cm³ | [2] |

Part 2: Experimental Verification of Molecular Mass via Mass Spectrometry

While theoretical calculations provide a precise expected value, empirical verification is a cornerstone of scientific integrity. Mass Spectrometry (MS) is the definitive analytical technique for determining the molecular mass of a compound, providing confirmation of its identity and purity.[7]

The Principle of Mass Spectrometry

The fundamental principle of MS involves the ionization of a sample molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z), and finally, their detection. The choice of ionization technique is critical and depends on the analyte's properties. For a polar organic molecule like this compound, Electrospray Ionization (ESI) is a highly effective and common choice as it is a "soft" ionization method that minimizes fragmentation and typically produces protonated molecules or other adducts.[7]

Caption: General workflow of LC-MS analysis.

Interpreting the Mass Spectrum

In positive-ion ESI-MS, this compound is expected to be detected not just as its molecular ion ([M]⁺), but more commonly as adducts formed with available cations. The most common adduct is the protonated molecule, [M+H]⁺. Observing this ion at an m/z value corresponding to the monoisotopic mass plus the mass of a proton confirms the compound's identity. High-resolution instruments can measure m/z to several decimal places, allowing for unambiguous molecular formula confirmation.

Table 4: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Formula | Predicted m/z | Source |

| [M+H]⁺ | [C₉H₉N₂O]⁺ | 161.07094 | [6] |

| [M+Na]⁺ | [C₉H₈N₂ONa]⁺ | 183.05288 | [6] |

| [M+K]⁺ | [C₉H₈N₂OK]⁺ | 199.02682 | [6] |

| [M+NH₄]⁺ | [C₉H₁₂N₃O]⁺ | 178.09748 | [6] |

Part 3: Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

This section provides a detailed protocol for the accurate mass determination of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Rationale and Self-Validating System

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass systems because its ability to provide mass accuracy within a few parts-per-million (ppm) allows for the confident determination of the elemental composition. Coupling with HPLC provides an orthogonal separation technique, ensuring that the mass is measured on a pure analyte, free from interferences.

Trustworthiness: This protocol is designed to be self-validating. It incorporates a blank injection to ensure no system contamination, a series of calibration standards to confirm instrument performance and linearity, and a solvent system that ensures analyte solubility and chromatographic peak integrity.

Step-by-Step Experimental Protocol

1. Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

2. Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water (diluent) to achieve a final concentration of 1 µg/mL.

-

Sample Preparation: If analyzing a crude or formulated sample, dissolve it in the diluent to an estimated concentration of 1 µg/mL and filter through a 0.22 µm syringe filter to remove particulates.

3. LC-MS/MS Instrumentation and Conditions:

-

HPLC System: A UPLC/HPLC system capable of binary gradient elution.

-

Column: C18 Reversed-Phase, 2.1 x 50 mm, < 2.0 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0.0 - 0.5 min: 5% B

-

0.5 - 3.0 min: 5% to 95% B

-

3.0 - 4.0 min: Hold at 95% B

-

4.0 - 4.1 min: 95% to 5% B

-

4.1 - 5.0 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Scan Mode: Full Scan MS

-

Mass Range: 100-500 m/z

-

4. Data Analysis:

-

Inject a blank (diluent) to establish a clean baseline.

-

Inject the working solution.

-

Extract the ion chromatogram for the predicted protonated mass ([M+H]⁺) of 161.0709 m/z.

-

Analyze the mass spectrum corresponding to the chromatographic peak. The measured mass should be within 5 ppm of the theoretical monoisotopic mass.

-

Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

Caption: Detailed workflow for LC-HRMS analysis.

Part 4: Synthesis and Significance in Drug Development

This compound is not typically a final drug product but serves as a crucial intermediate. Cyanoacetamide derivatives are synthesized through various methods, often involving the reaction of amines with cyanoacetic acid derivatives.[8] The presence of both a nitrile and an amide group allows for diverse subsequent chemical transformations, making it a valuable scaffold in medicinal chemistry.

In the context of drug development, every intermediate must be rigorously characterized. Verifying the molecular weight of this compound serves as a critical quality control checkpoint. It confirms the success of a synthetic step and ensures that the correct material is carried forward, preventing the costly synthesis of incorrect final compounds. This empirical verification is a non-negotiable component of data packages for regulatory filings with bodies like the FDA.

Caption: Role of MW verification in synthesis workflow.

Conclusion

The molecular weight of this compound is a fundamental constant, theoretically calculated as 160.17 g/mol . However, in the rigorous environment of scientific research and drug development, theoretical values must be substantiated by empirical data. High-resolution mass spectrometry provides the definitive means to confirm this value with exceptional accuracy, identifying the protonated molecule [M+H]⁺ at an m/z of approximately 161.0709. This verification is not merely an academic exercise; it is a critical quality control step that ensures the integrity of synthetic pathways and upholds the standards of scientific and pharmaceutical development.

References

- MOLBASE (n.d.). This compound. MOLBASE Encyclopedia.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 37256, this compound. PubChem.

- Global Substance Registration System (n.d.). This compound. GSRS.

- Chemcasts (n.d.). Thermophysical Properties of this compound. Chemcasts.

- Chemcasts (n.d.). This compound Properties vs Temperature. Chemcasts.

- Université du Luxembourg (2025). This compound (C9H8N2O). PubChemLite.

- Modern Analytical Technique for Characterization Organic Compounds (2024). LinkedIn.

- Google Patents (2020). CN111925302A - Synthesis method of cyanoacetamide. Google Patents.

- ChemUniverse (2025). Request A Quote. ChemUniverse.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.

- Drugfuture (2025). This compound. FDA Global Substance Registration System.

- Huremović, J., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate.

- Chemcasts (n.d.). This compound Properties vs Pressure. Chemcasts.

Sources

- 1. This compound | C9H8N2O | CID 37256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 35704-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chem-casts.com [chem-casts.com]

- 6. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of N-(4-Cyanophenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-Cyanophenyl)acetamide, a key intermediate in the synthesis of various organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative. It details the integrated application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—grounded in established scientific principles. Each section is designed to be a self-validating system, offering not just procedural steps but also the underlying rationale for experimental choices. All claims and protocols are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Molecular Blueprint

This compound, with the chemical formula C9H8N2O, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates three key functional groups: a para-substituted benzene ring, an acetamide group, and a nitrile group. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and the prediction of its chemical behavior. This guide will walk through a multi-faceted analytical workflow to unequivocally confirm its structure.

Molecular Properties Summary:

| Property | Value | Source |

| Molecular Formula | C9H8N2O | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35704-19-9 | PubChem[1] |

| Physical State | Solid | Tokyo Chemical Industry[3] |

| Melting Point | 202.0 to 206.0 °C | Tokyo Chemical Industry[3] |

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy relies on the convergence of data from multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our approach is sequential and logical, beginning with the foundational carbon-hydrogen framework and progressing to the identification of functional groups and overall molecular mass.

Figure 1: A streamlined workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[4]

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale: ¹H NMR spectroscopy reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (multiplicity). This allows for the precise assignment of protons on the aromatic ring, the methyl group, and the amide functionality.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (like N-H).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | NH -C=O |

| ~7.8 | Doublet | 2H | Aromatic CH (ortho to CN) |

| ~7.7 | Doublet | 2H | Aromatic CH (ortho to NH) |

| ~2.1 | Singlet | 3H | CH ₃-C=O |

Interpretation:

-

The downfield singlet at ~10.4 ppm is characteristic of an amide proton.

-

The two doublets in the aromatic region (~7.7-7.8 ppm) indicate a para-substituted benzene ring. The splitting pattern (J-coupling) arises from the coupling of adjacent aromatic protons.

-

The singlet at ~2.1 ppm corresponds to the three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, allowing for the differentiation of sp³-, sp²-, and sp-hybridized carbons, as well as carbons attached to electronegative atoms.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

Data Acquisition: A proton-decoupled sequence is standard, which results in a spectrum of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C =O | Carbonyl carbon, significantly deshielded. |

| ~143 | Ar-C -NH | Aromatic carbon attached to the nitrogen atom. |

| ~133 | Ar-C H | Aromatic carbons ortho to the cyano group. |

| ~119 | Ar-C H | Aromatic carbons ortho to the acetamide group. |

| ~118 | C ≡N | Nitrile carbon, characteristic chemical shift.[6] |

| ~106 | Ar-C -CN | Aromatic carbon attached to the cyano group. |

| ~24 | C H₃ | Acetyl methyl carbon, in the typical sp³ region. |

Interpretation:

-

The presence of six distinct signals in the aromatic/olefinic region confirms the substituted benzene ring.

-

The signal at ~169 ppm is indicative of an amide carbonyl carbon.

-

The signal around 118 ppm is characteristic of a nitrile carbon.[6]

-

The upfield signal at ~24 ppm corresponds to the methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

-

Data Processing: The software automatically generates the transmittance or absorbance spectrum.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~2230 | C≡N stretch | Nitrile |

| ~1670 | C=O stretch (Amide I) | Amide |

| ~1600, ~1520 | C=C stretch | Aromatic Ring |

| ~1540 | N-H bend (Amide II) | Amide |

| ~840 | C-H out-of-plane bend | para-disubstituted benzene |

Interpretation:

-

A sharp, strong absorption around 2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group.[7]

-

The combination of a strong C=O stretch (~1670 cm⁻¹) and an N-H stretch (~3300 cm⁻¹) confirms the presence of a secondary amide.[8]

-

The pattern of absorptions in the aromatic region and the strong band around 840 cm⁻¹ are characteristic of a 1,4-disubstituted (para) benzene ring.

Figure 2: Logical flow for interpreting the FTIR spectrum of this compound.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol:

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique that generates the protonated molecule, [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Expected Mass Spectrometry Data:

| m/z Value | Ion | Interpretation |

| 161.07 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight of 160.17 g/mol .[9] |

| 119.06 | [M+H - C₂H₂O]⁺ | Loss of a ketene molecule (CH₂=C=O) from the parent ion, a characteristic fragmentation of acetanilides. |

| 102.05 | [C₇H₄N]⁺ | Subsequent loss of NH₃ from the m/z 119 fragment. |

Interpretation:

-

The observation of the protonated molecular ion at an m/z corresponding to the calculated molecular formula (C9H8N2O) provides strong evidence for the compound's identity.[10]

-

The fragmentation pattern, particularly the loss of ketene, is consistent with the proposed acetamide structure and further corroborates the structural assignment.

Conclusion: A Convergent Structural Proof

The structural elucidation of this compound is achieved through the systematic and integrated application of NMR, FTIR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework, including the para-substituted aromatic ring and the acetamide group. FTIR spectroscopy provides unambiguous evidence for the key functional groups: the nitrile, the amide, and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure of this compound, meeting the rigorous standards required for research and development.

References

- MOLBASE. This compound|35704-19-9. MOLBASE Encyclopedia.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 37256, this compound. PubChem.

- Chemcasts. Thermophysical Properties of this compound. Chemcasts.

- Chemcasts. This compound Properties vs Temperature. Chemcasts.

- Global Substance Registration System. This compound. GSRS.

- The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry.

- PubChemLite. This compound (C9H8N2O). PubChemLite.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 735392, N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. PubChem. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/N-4-(4-cyanophenyl_sulfamoyl_phenyl_acetamide]([Link]

- University of Puget Sound. 13C-NMR. University of Puget Sound.

- SpectraBase. 2-(4-cyanophenyl)acetamide - Optional[MS (GC)] - Spectrum. SpectraBase.

- Google Patents. CN111925302A - Synthesis method of cyanoacetamide. Google Patents.

- National Institute of Standards and Technology. Acetamide - the NIST WebBook. NIST.

- ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate.

- National Institute of Standards and Technology. Acetamide, N-phenyl- - the NIST WebBook. NIST.

- Chem Help ASAP. sample 13C NMR spectra of compounds with common functional groups. YouTube.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Compound Interest. A guide to 13C NMR chemical shift values. Compound Interest.

- ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.

- ChemUniverse. Request A Quote. ChemUniverse.

- G-SRS. This compound. G-SRS.

- ResearchGate. a: Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate.

- ResearchGate. ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in.... ResearchGate.

- SpectraBase. N-(4-chlorophenyl)acetamide. SpectraBase.

Sources

- 1. This compound | C9H8N2O | CID 37256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound | 35704-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. compoundchem.com [compoundchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. Acetamide, N-phenyl- [webbook.nist.gov]

- 9. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 10. GSRS [gsrs.ncats.nih.gov]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to 4-Cyanoacetanilide

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 4-Cyanoacetanilide, a versatile building block in medicinal chemistry. This document delves into its chemical structure, spectroscopic signature, synthesis, reactivity, and its burgeoning role in the design of novel therapeutics.

Introduction: The Strategic Importance of 4-Cyanoacetanilide

4-Cyanoacetanilide, also known as N-(4-cyanophenyl)acetamide, is a disubstituted aromatic compound featuring a central phenyl ring functionalized with an acetamido group and a cyano group at the para position.[1] This seemingly simple molecule is a cornerstone in the synthesis of a diverse array of heterocyclic compounds and has emerged as a significant pharmacophore in modern drug discovery. Its strategic importance lies in the unique electronic properties conferred by the electron-withdrawing cyano group and the hydrogen-bonding capabilities of the acetamido moiety. These features allow for a multitude of chemical transformations and specific interactions with biological targets, making it a privileged scaffold for the development of new therapeutic agents. This guide will provide an in-depth exploration of the fundamental chemical and physical properties of 4-Cyanoacetanilide, offering insights into its application in the synthesis of biologically active molecules.

Molecular Architecture and Spectroscopic Characterization

The structural framework of 4-Cyanoacetanilide is key to its chemical behavior and utility in synthesis.

Chemical Structure

The molecule consists of a central benzene ring with an acetamido group (-NHCOCH₃) and a nitrile group (-C≡N) positioned at opposite ends (para). This arrangement dictates the molecule's polarity, reactivity, and potential for intermolecular interactions.

Figure 2: General workflow for the synthesis of 4-Cyanoacetanilide.

Chemical Reactivity and Derivatization: A Gateway to Heterocyclic Chemistry

The presence of the nitrile and acetamido functionalities, along with the activated aromatic ring, makes 4-Cyanoacetanilide a versatile precursor for a wide range of chemical transformations. The cyano group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, while the amide can be hydrolyzed or modified. The aromatic ring is also susceptible to further electrophilic substitution.

Cyanoacetamide derivatives are well-documented as key intermediates in the synthesis of various heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. [2]These reactions often proceed through multicomponent reactions, offering an efficient pathway to complex molecular architectures. [3]

Figure 3: Key reactivity pathways of 4-Cyanoacetanilide.

Applications in Drug Discovery and Development

The 4-Cyanoacetanilide scaffold is a recurring motif in a variety of biologically active compounds, underscoring its importance as a pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. The combination of a hydrogen bond donor/acceptor (amide) and a polar, electron-withdrawing group (nitrile) on an aromatic ring provides a versatile template for interacting with various biological targets.

4-Cyanoacetanilide as a Pharmacophore

Pharmacophore modeling studies are instrumental in identifying the key molecular features responsible for a drug's interaction with its target. [4][5]The 4-cyanoacetanilide moiety can be considered a pharmacophore that contributes to the binding of small molecules to protein targets through a combination of hydrogen bonding, dipole-dipole interactions, and aromatic stacking.

Therapeutic Targets and Mechanisms of Action

Derivatives of 4-Cyanoacetanilide have shown promise in targeting a range of diseases by interacting with specific biological pathways. The mechanism of drug action is a critical aspect of drug development, and understanding how these compounds exert their effects is paramount. [6][7]

-

Enzyme Inhibition: Many drugs derived from or containing the 4-cyanoacetanilide scaffold function as enzyme inhibitors. The cyano group can act as a key interacting moiety within the active site of an enzyme. For instance, derivatives have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes, and MEK (MAP kinase kinase), a target in cancer therapy. [3][5][8][9]

-

Antimicrobial and Antitumor Activity: The inherent reactivity of the cyanoacetamide core has been exploited to synthesize compounds with antimicrobial and antitumor properties. [2][10]The precise mechanisms often involve the disruption of essential cellular processes in pathogens or cancer cells.

-

Structure-Activity Relationship (SAR) Studies: SAR studies on 4-cyanoacetanilide derivatives have provided valuable insights into how structural modifications influence biological activity. [3][8][11]These studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Cyanoacetanilide is a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis, well-defined chemical structure, and versatile reactivity make it an invaluable building block for the creation of complex and biologically active compounds. The unique combination of functional groups within the 4-cyanoacetanilide scaffold provides a robust pharmacophore for targeting a diverse range of biological entities. As our understanding of disease mechanisms deepens, the strategic application of this privileged scaffold will undoubtedly continue to fuel the discovery of novel and effective therapeutics.

References

- Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database.

- 4'-Cyanoacetanilide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Ammar, Y. A., El-Gaby, M. S. A., & Salem, M. A. (2013). Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 6: Preparation of Some Hitherto Unknown 2-Oxopyridine, Bipyridine, Isoquinoline and Chromeno[3,4-c]pyridine Containing Sulfonamide Moiety. ResearchGate.

- This compound. (n.d.). PubChem.

- This compound | 35704-19-9. (n.d.). MOLBASE Encyclopedia.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.

- IR Absorption Table. (n.d.). UCLA Chemistry and Biochemistry.

- 4'-Cyanoacetanilide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health.

- Research strategies for design and development of NSAIDs: clue to balance potency and toxicity of acetanilide compounds. (2006). PubMed.

- Wang, K., Herdtweck, E., & Dömling, A. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides. PubMed.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- IR Spectrum | Table of IR Spectroscopy Values. (n.d.). ChemTalk.

- Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. PubMed.

- Singh, R., & Pal, D. (2020). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science.

- Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. (2013). PubMed Central.

- Help identifying assigning peaking in C13 NMR (Acetanilide). (2023). Reddit.

- Wolber, G., & Langer, T. (2005). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health.

- Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. (2020). PubMed.

- In silico studies of quinoxaline-2-carboxamide 1,4-di-n-oxide derivatives as antimycobacterial agents. (2015). PubMed.

- 4'-Nitroacetanilide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Chapter 4 Mechanisms of drug action. (n.d.). Taylor & Francis.